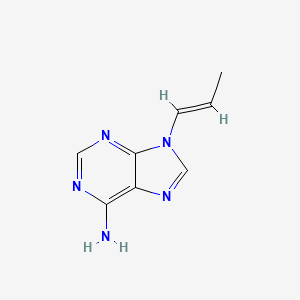

9-Propenyladenine

Vue d'ensemble

Description

L'Impureté 2 du ténofovir est un sous-produit formé lors de la synthèse du ténofovir, un analogue nucléotidique inhibiteur de la transcriptase inverse utilisé principalement dans le traitement du VIH et de l'hépatite B chronique. L'Impureté 2 du ténofovir est cruciale pour comprendre la pureté et l'efficacité des médicaments à base de ténofovir, car les impuretés peuvent affecter la sécurité et l'efficacité du médicament.

Applications De Recherche Scientifique

Tenofovir Impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and purification of Tenofovir and its related compounds. In biology and medicine, Tenofovir Impurity 2 is essential for evaluating the safety and efficacy of Tenofovir-based drugs. It helps researchers understand the potential side effects and interactions of impurities with the active pharmaceutical ingredient .

Mécanisme D'action

Target of Action

9-Propenyladenine is a mutagenic impurity found in Tenofovir Disoproxil Fumarate . The primary target of this compound is the reverse transcriptase enzyme in HIV-1 and HBV . This enzyme plays a crucial role in the replication of these viruses, making it a key target for antiretroviral agents .

Mode of Action

As a nucleotide analogue reverse transcriptase inhibitor, this compound works by blocking the action of the reverse transcriptase enzyme . This prevents the virus from replicating, thereby reducing the viral load in the body .

Biochemical Pathways

The biochemical pathway affected by this compound is the HIV-1 and HBV replication pathway . By inhibiting the reverse transcriptase enzyme, this compound disrupts this pathway, preventing the production of new virus particles .

Pharmacokinetics

As an impurity in tenofovir disoproxil fumarate, its absorption, distribution, metabolism, and excretion (adme) may be influenced by the properties of the parent compound .

Result of Action

The primary result of this compound’s action is a reduction in the viral load of HIV-1 and HBV . By inhibiting the reverse transcriptase enzyme, it prevents the replication of these viruses, thereby reducing their presence in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can potentially enhance its efficacy . Additionally, factors such as pH, temperature, and the presence of other substances can affect its stability .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

9-Propenyladenine plays a role in biochemical reactions, particularly as a mutagenic impurity in tenofovir disoproxil fumarate . Tenofovir is a nucleotide analogue reverse transcriptase inhibitor, which blocks reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV

Cellular Effects

Given its role as a mutagenic impurity in tenofovir disoproxil fumarate , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a mutagenic impurity in tenofovir disoproxil fumarate , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Impureté 2 du ténofovir implique plusieurs étapes, à partir des composés précurseurs. Une méthode courante implique l'estérification du ténofovir avec du carbonate de chlorométhyle et d'isopropyle en présence d'une base et d'un catalyseur de transfert de phase . Cette réaction est généralement effectuée dans un solvant approprié sous des conditions contrôlées pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle : La production industrielle de l'Impureté 2 du ténofovir suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant la formation de sous-produits indésirables. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour surveiller et contrôler les niveaux d'impuretés .

Analyse Des Réactions Chimiques

Types de réactions : L'Impureté 2 du ténofovir subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour comprendre la stabilité et la réactivité du composé dans différentes conditions.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'Impureté 2 du ténofovir comprennent l'iodure d'hydrogène, le carbonate de potassium et la chloroacétone . Ces réactifs facilitent la transformation du composé à travers différentes voies de réaction.

Principaux produits formés : Les principaux produits formés à partir des réactions de l'Impureté 2 du ténofovir dépendent des conditions de réaction spécifiques. Par exemple, les réactions d'oxydation peuvent produire différentes formes oxydées de l'impureté, tandis que les réactions de substitution peuvent conduire à divers dérivés substitués .

Applications de la recherche scientifique

L'Impureté 2 du ténofovir a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée pour étudier la synthèse et la purification du ténofovir et de ses composés apparentés. En biologie et en médecine, l'Impureté 2 du ténofovir est essentielle pour évaluer la sécurité et l'efficacité des médicaments à base de ténofovir. Elle aide les chercheurs à comprendre les effets secondaires potentiels et les interactions des impuretés avec le principe actif .

Mécanisme d'action

Le mécanisme d'action de l'Impureté 2 du ténofovir est étroitement lié à celui de son composé parent, le ténofovir. Une fois activé par bi-phosphorylation, le ténofovir agit comme un phosphonate de nucléoside acyclique antiviral. Il inhibe l'enzyme de la transcriptase inverse virale, empêchant la réplication de l'ADN viral . L'impureté elle-même peut ne pas avoir une activité antivirale significative, mais elle peut influencer la pharmacocinétique et la pharmacodynamie globale du médicament.

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à l'Impureté 2 du ténofovir comprennent d'autres impuretés formées lors de la synthèse du ténofovir, telles que l'Impureté 1 du ténofovir et l'Impureté 3 du ténofovir. Ces impuretés partagent des structures chimiques et des propriétés similaires, mais diffèrent par leurs groupes fonctionnels spécifiques et leur réactivité .

Unicité : L'Impureté 2 du ténofovir est unique dans sa voie de formation spécifique et son impact sur la pureté et l'efficacité des médicaments à base de ténofovir. Comprendre ses propriétés et son comportement est crucial pour garantir la sécurité et l'efficacité de ces médicaments .

Conclusion

L'Impureté 2 du ténofovir joue un rôle vital dans la synthèse et le contrôle de la qualité des médicaments à base de ténofovir. Son étude permet de garantir la sécurité et l'efficacité de ces médicaments, ce qui en fait un composé essentiel dans la recherche et le développement pharmaceutique.

Propriétés

IUPAC Name |

9-[(E)-prop-1-enyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCANXGLNLMJB-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446486-33-4 | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)